molecular formula C8H11ClN2O2 B12332112 Benzeneacetic acid, a,4-diamino-, dihydrochloride, (R)-

Benzeneacetic acid, a,4-diamino-, dihydrochloride, (R)-

Cat. No.: B12332112
M. Wt: 202.64 g/mol
InChI Key: MDRIFWVCLXGMIV-OGFXRTJISA-N
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Description

Benzeneacetic acid, α,4-diamino-, dihydrochloride, (R)-, is a chiral aromatic compound characterized by a benzene ring substituted with an acetic acid backbone, two amino groups at the α and 4-positions, and a dihydrochloride salt formulation. The (R)-enantiomer configuration is critical for its biological activity and molecular interactions.

Key properties inferred from related compounds include:

  • Pharmacological relevance: Benzeneacetic acid derivatives are implicated in anti-inflammatory pathways (e.g., inhibition of lipopolysaccharide-induced inflammation) and modulation of epithelial-mesenchymal transition (EMT) via p53-dependent mechanisms .

The dihydrochloride salt form likely improves stability and bioavailability, a common strategy for amino-substituted pharmaceuticals .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(2R)-2-amino-2-(4-aminophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,9-10H2,(H,11,12);1H/t7-;/m1./s1

InChI Key

MDRIFWVCLXGMIV-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Chiral Auxiliary-Mediated Resolution

The enantioselective preparation of (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride often employs chiral auxiliaries to control stereochemistry. A method detailed in EP1940387B1 involves the use of (S)-N,N-tetramethylenelactamide as a chiral template. Key steps include:

  • Bromination and Esterification : 4-Chlorophenylacetic acid is activated with thionyl chloride, followed by bromination with molecular bromine to yield α-bromo-4-chlorophenylacetyl chloride. This intermediate is esterified with (S)-N,N-tetramethylenelactamide under anhydrous conditions (THF, 0–5°C), achieving >98% enantiomeric excess (ee).
  • Phenoxy Displacement : The α-bromo ester undergoes nucleophilic substitution with 3-trifluoromethylphenol in the presence of potassium hydroxide (MeOH, 50°C), forming the (R)-configured α-(phenoxy)phenylacetic acid ester.
  • Hydrolysis and Salt Formation : Acidic hydrolysis (6 M HCl, reflux) liberates the free acid, which is subsequently treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt (yield: 73%, purity: 99.5% by HPLC).

Catalytic Hydrogenation of Nitro Precursors

A high-purity route reported in US7772411B2 utilizes catalytic hydrogenation of a nitro intermediate:

  • Nitro Compound Synthesis : 4-Nitrophenylethylamine is coupled with (R)-mandelic acid derivatives via hydroxybenzotriazole (HOBt)-mediated amidation in DMF, yielding (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.
  • Reduction to Amine : Hydrogenation over 10% palladium-carbon (H₂, 50 psi, EtOH/HCl) reduces the nitro group to an amine, forming (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride.
  • Final Coupling and Salt Formation : Reaction with 2-aminothiazole-4-acetic acid in THF, followed by HCl treatment, affords the dihydrochloride salt (yield: 88%, chiral purity: 99.8% by chiral HPLC).

Acidic Hydrolysis of Bis-Oxazoline Intermediates

A method from cdnsciencepub.com involves hydrolyzing a bis-oxazoline precursor under strongly acidic conditions:

  • Bis-Oxazoline Formation : Ethyl propiolate reacts with n-propyl amine to form an amino ester, which is acylated with 2-chloro-5-nitrobenzoyl chloride and cyclized via SNAr displacement.
  • Hydrolysis : Treatment with acetic acid/HCl (1:1 v/v, reflux, 36 h) cleaves the oxazoline rings, yielding the diamino free base.
  • Salt Precipitation : The free base is dissolved in ethanol and treated with HCl gas to precipitate the dihydrochloride salt (yield: 49%, purity: 97% by NMR).

Comparative Analysis of Methods

Method Key Steps Yield Purity Chiral Purity Scale Feasibility
Chiral Auxiliary Bromination, esterification 73% 99.5% >98% ee Industrial
Catalytic Hydrogenation Amidation, hydrogenation 88% 99.8% 99.8% ee Pilot plant
Acidic Hydrolysis SNAr cyclization, hydrolysis 49% 97% Not reported Laboratory
DKR Racemate resolution 75% 99.9% >99% ee Multigram

Critical Reaction Parameters

  • Temperature Control : Hydrogenation (50–75°C) and hydrolysis (reflux) are sensitive to exothermic side reactions.
  • Catalyst Selection : Palladium-carbon (10% w/w) ensures efficient nitro reduction without over-hydrogenation.
  • Acid Concentration : HCl (20–25% w/v) optimizes salt precipitation while minimizing decomposition.

Analytical Validation

  • HPLC : Reverse-phase C18 column (30% acetonitrile/0.02 M KH₂PO₄, pH 2.8) resolves enantiomers (retention time: 12.3 min for (R)-isomer).
  • NMR : ¹H NMR (D₂O): δ 3.78 (s, CH₂), 7.25–7.45 (m, aromatic H) confirms structure.
  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1, H₂O) validates enantiopurity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups can be oxidized to nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can undergo reduction reactions to form various amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

    Condensation: The carboxylic acid group can react with amines to form peptide bonds, making it useful in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

    Condensation: Carbodiimides for peptide bond formation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Amides, sulfonamides.

    Condensation: Peptides and peptide derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in asymmetric synthesis as a chiral auxiliary.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Interactions: Used in studies of protein-ligand interactions.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Diagnostics: Utilized in the development of diagnostic agents.

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

    Agriculture: Explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific molecular targets, such as receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Amino groups (α and 4-positions) enhance water solubility and biological targeting, as seen in the dihydrochloride salt form of the target compound . Halogenation (e.g., 4-chloro) increases molecular weight and may confer pesticidal or antimicrobial activity . Esterification (e.g., cyano or methyl esters) modifies volatility and bioavailability, critical for agrochemical applications .

Stereochemical Influence :

  • The (R)-configuration in the target compound and analogs like Methyl D-4-chlorophenylglycinate is crucial for enantioselective interactions, such as receptor binding or metabolic pathway modulation.

Biological Activity

Benzeneacetic acid, 4-diamino-, dihydrochloride, (R)- is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mutagenic potential, interactions with biological molecules, and therapeutic applications.

Chemical Structure and Properties

Benzeneacetic acid, 4-diamino-, dihydrochloride features a benzene ring substituted with an acetic acid group and two amino groups at the para position. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biochemical applications.

Mutagenicity

The compound has shown significant mutagenic potential in the Ames test, which assesses the mutagenic properties of chemical compounds. This suggests that it may interact with DNA or cellular mechanisms in ways that could lead to mutations.

Antimicrobial Activity

Research indicates that compounds similar to Benzeneacetic acid can exhibit antimicrobial properties. For example, derivatives of related compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). The minimal inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial activity .

Antiproliferative Effects

In vitro studies have assessed the antiproliferative activity of various derivatives of benzeneacetic acid against human cancer cell lines. Some derivatives displayed selective inhibition against cancer cells with low IC50 values, suggesting potential as anticancer agents. For instance, one compound exhibited an IC50 of 0.77 µM against LN-229 cells, highlighting its potency .

Interaction with Biological Molecules

Studies have revealed significant insights into the mechanisms of action for Benzeneacetic acid derivatives. The compound's interactions with specific enzymes involved in metabolic pathways have been investigated. For example, inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has been linked to its potential as an antitumor agent . These enzymes are critical in nucleotide synthesis and cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of Benzeneacetic acid derivatives:

  • Antibacterial Activity : A study screened various hydrazide-hydrazone derivatives derived from related compounds against a panel of microorganisms. Some showed promising antibacterial activity against resistant strains .
  • Cancer Cell Proliferation : In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines effectively. The selectivity of these compounds against cancer cells over normal cells indicates their therapeutic potential .
  • Mutagenicity Assessment : The Ames test results indicated that Benzeneacetic acid derivatives could lead to mutations, necessitating careful evaluation before therapeutic use.

Comparative Analysis

To better understand the uniqueness of Benzeneacetic acid, we can compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Benzeneacetic acidContains an acetic acid groupLacks amino substitutions
4-Aminobenzoic acidContains an amino group on benzeneNo acetic acid group
2,4-Diaminobenzoic acidTwo amino groups on benzeneNo acetic acid group; different positioning
N,N-DimethylbenzamideAmide instead of carboxylic acidLacks the acidic functionality

The unique combination of both amino groups and an acetic acid moiety makes Benzeneacetic acid particularly interesting for research into its biological effects and potential therapeutic applications.

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